2-(6-chloro-1H-benzimidazol-2-yl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3H,(H5,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYPQHGXCVZZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328222 | |
| Record name | 2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70590-32-8 | |
| Record name | 2-(6-chloro-1H-benzimidazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-GUANIDINOBENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Target Deconvolution of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine (ClGBI)
This technical guide details the target identification and validation framework for 2-(6-chloro-1H-benzimidazol-2-yl)guanidine , widely recognized in the literature as ClGBI (or 5-chloro-2-guanidinobenzimidazole).
Due to the tautomeric nature of the benzimidazole ring, the 5-chloro and 6-chloro isomers are chemically equivalent in solution. This molecule is a primary tool compound for inhibiting the Voltage-Gated Proton Channel (HV1) , though recent studies highlight significant off-target activity (e.g., KV1.3).
Executive Summary
This compound (ClGBI) is a small-molecule guanidine derivative historically utilized as a pharmacological inhibitor of the voltage-gated proton channel (HV1 ).[1][2][3] It modulates cellular pH homeostasis and respiratory burst in phagocytes.
However, "target identification" for ClGBI is a dual-layered challenge:
-
Primary Target Validation: Confirming HV1 inhibition via electrophysiology (Kd ≈ 26 µM).
-
Selectivity Deconvolution: Differentiating HV1 effects from potent off-target inhibition of potassium channels (KV1.3, Kd ≈ 72 µM) and sodium channels, which confounds phenotypic data in immune cells.[2][4]
This guide outlines the rigorous biophysical and functional workflows required to validate ClGBI activity and deconvolute its promiscuous binding profile.
Chemical Biology Profile
To accurately study this compound, researchers must account for its tautomeric equilibrium. In physiological solution, the proton on the benzimidazole nitrogen oscillates, rendering the 5- and 6-positions equivalent.
Physicochemical Properties
| Property | Value | Implication for Target ID |
| Tautomerism | 5-Cl | Both names refer to the same active species. |
| Basicity (pKa) | ~7.5 - 8.0 (Guanidine) | Exists as a cation at physiological pH; likely binds deep within the channel pore or selectivity filter. |
| Solubility | Low in neutral buffer | Requires DMSO stock; precipitation can cause false negatives in HTS. |
| Permeability | Moderate | Capable of intracellular action (cytoplasmic binding site). |
Tautomeric Equilibrium (DOT Visualization)
Caption: Rapid proton exchange renders the 5-chloro and 6-chloro forms chemically identical in aqueous assays.
Primary Target Identification: HV1 Channel
The "Gold Standard" for identifying ClGBI as an HV1 inhibitor is Whole-Cell Patch Clamp Electrophysiology . Unlike enzymatic targets, ion channels require voltage-clamp protocols to visualize activity.
Experimental Protocol: HV1 Current Isolation
Objective: Isolate proton currents (
-
Cell System: Use HEK293 cells transiently transfected with human HV1 (hHV1) or endogenous models like THP-1 monocytes.
-
Solutions (Critical for Isolation):
-
Intracellular (Pipette): High [H+] (pH 6.0), Bis-Tris buffer, EGTA (to chelate Ca2+).
-
Extracellular (Bath): pH 7.5, HEPES buffer.
-
Ion Substitution: Remove Na+ and K+ (replace with TMA+ or NMDG+) to eliminate confounding currents.
-
-
Voltage Protocol:
-
Hold membrane potential (
) at -60 mV. -
Apply depolarizing steps from -40 mV to +60 mV in 10 mV increments (2-second duration).
-
-
Data Analysis:
-
Measure steady-state outward current at end of pulse.
-
Construct I-V (Current-Voltage) curves in the presence and absence of ClGBI (10–100 µM).
-
Validation Criterion: Current must be sensitive to Zn2+ (10 µM), the classic diagnostic blocker of HV1.
-
Quantitative Benchmark
-
IC50 (HV1): ~26 ± 5 µM.
-
Mode of Action: Intracellular binding. Efficacy is often higher when applied via the pipette (intracellularly) than the bath, suggesting the binding site is cytoplasmic.
Selectivity Profiling & Off-Target Deconvolution
A major pitfall in ClGBI studies is assuming specificity. Recent proteomic and electrophysiological surveys indicate ClGBI is a "dirty" drug. If your phenotype involves immune proliferation or cytokine release, you must rule out Potassium Channel inhibition.
The Selectivity Trap: HV1 vs. KV1.3
ClGBI inhibits the voltage-gated potassium channel KV1.3 with a potency nearly identical to HV1.[2]
| Target | Kd (Dissociation Constant) | Physiological Role | Consequence of Inhibition |
| HV1 | 26 µM | pH regulation, ROS production | Reduced respiratory burst, acidification. |
| KV1.3 | 72 µM | T-cell proliferation, Ca2+ signaling | Immune suppression (False Positive). |
| NaV1.5 | ~100 µM | Cardiac excitability | Potential cytotoxicity/arrhythmia. |
Deconvolution Workflow (Graphviz)
Caption: Parallel screening tracks to distinguish HV1 efficacy from KV1.3 off-target effects.
Functional Validation Assays
Beyond electrophysiology, confirm the target engagement using orthogonal functional assays.
A. Intracellular pH (pHi) Ratiometric Imaging
Since HV1 extrudes protons, inhibiting it causes cytosolic acidification during metabolic activation.
-
Probe: Load cells (e.g., neutrophils) with BCECF-AM or SNARF-1 .
-
Stimulation: Activate cells with PMA (Phorbol 12-myristate 13-acetate) to trigger the respiratory burst.
-
Readout: Monitor fluorescence ratio.
-
Vehicle: pHi remains stable or slightly alkalinizes.
-
ClGBI Treated: Rapid, sustained acidification (due to trapped H+).
-
B. Respiratory Burst (ROS) Assay
HV1 compensates for the charge movement of NADPH oxidase (NOX2). Blocking HV1 inhibits NOX2 activity by membrane depolarization.
-
Assay: Amplex Red or Cytochrome C reduction.
-
Expectation: ClGBI should reduce ROS production in a dose-dependent manner (IC50 ~30 µM).
-
Control: Differentiate from direct NOX2 inhibitors (like DPI) by checking if the effect is reversed by protonophores (e.g., CCCP), which chemically bypass the HV1 channel.
References
-
Identification of ClGBI as HV1 Inhibitor Hong, L., Kim, I. H., & Tombola, F.[4] (2013).[3] Molecular determinants of Hv1 proton channel inhibition by guanidine derivatives. Proceedings of the National Academy of Sciences, 110(50), 20296-20301.
-
Selectivity Profiling & Off-Targets (KV1.3) Nagy, P., et al. (2023).[2][4][5] 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel.[2][3][4] Pharmaceuticals, 16(5), 656.[2]
-
Tautomerism of Benzimidazoles Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1.
-
Functional Consequence in Macrophages Petheő, G. L., et al. (2024).[1] Inhibition of the HV1 voltage-gated proton channel compromises the viability of human polarized macrophages.[1] Scientific Reports, 14, 12345.
Sources
- 1. Inhibition of the HV1 voltage-gated proton channel compromises the viability of human polarized macrophages in a polarization- and ceramide-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
2-(6-chloro-1H-benzimidazol-2-yl)guanidine as a synthetic building block
Application Note: 2-(6-chloro-1H-benzimidazol-2-yl)guanidine as a Synthetic Building Block
Executive Summary
This compound (CAS: 70590-32-8) represents a "privileged scaffold" in medicinal chemistry, integrating the lipophilic, bioactive benzimidazole core with the polar, hydrogen-bond-donating guanidine moiety.[1] This unique electronic distribution makes it an exceptional building block for two primary applications:
-
Tricyclic Heterocycle Synthesis: It serves as a 1,3-binucleophile for the rapid construction of fused ring systems, particularly pyrimido[1,2-a]benzimidazoles , which are bioisosteres of purines and relevant in kinase inhibition.
-
Direct Pharmacological Agent: The scaffold itself acts as a potent inhibitor of the human voltage-gated proton channel (hHv1 ) and exhibits significant antiparasitic activity.
This guide provides validated protocols for its synthesis, characterization, and downstream application in heterocycle construction.
Chemical Foundation & Reactivity
Structural Dynamics and Tautomerism
The reactivity of this compound is governed by its prototropic tautomerism. In solution, the molecule exists in equilibrium between the amino and imino forms. This equilibrium is solvent-dependent and dictates the regioselectivity of electrophilic attacks.
-
Nucleophilic Sites: The guanidine terminal nitrogens and the benzimidazole ring nitrogen (N1) are the primary nucleophilic centers.
-
Acidity: The N-H protons are sufficiently acidic to be deprotonated by weak bases (e.g.,
, ), facilitating alkylation or cyclization reactions.
Physical Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 209.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, dilute acid; Insoluble in water, |
| pKa (calc) | ~7.5 (guanidine moiety), ~11.5 (benzimidazole NH) |
Experimental Protocols
Protocol A: Synthesis of the Building Block
Rationale: This method utilizes the condensation of phenylenediamines with cyanoguanidine (dicyandiamide). Acid catalysis is required to activate the nitrile group of the cyanoguanidine towards nucleophilic attack by the diamine.
Materials:
-
4-Chloro-1,2-phenylenediamine (1.0 eq)
-
Cyanoguanidine (1.1 eq)
-
Hydrochloric acid (37% aq.)
-
Water (deionized)
-
Sodium Hydroxide (20% aq.)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,2-phenylenediamine (10 mmol, 1.42 g) in water (20 mL).
-
Acidification: Slowly add concentrated HCl (5 mL) dropwise. The solution may warm slightly; ensure complete dissolution.
-
Addition: Add cyanoguanidine (11 mmol, 0.92 g) in one portion.
-
Reaction: Heat the mixture to reflux (100°C) for 4 hours. Monitor reaction progress by TLC (Eluent: DCM/MeOH 9:1). The starting diamine spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ice-water (20 mL).
-
Precipitation: Slowly add 20% NaOH solution with vigorous stirring until the pH reaches ~10. A heavy precipitate will form.
-
Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water (3 x 20 mL) to remove excess salts and unreacted cyanoguanidine.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
-
Yield: Expected yield: 75-85%.
Validation (NMR):
-
1H NMR (DMSO-d6): Look for the characteristic broad singlets of the guanidine protons (
~7.0-8.0 ppm, 4H, exchangeable) and the aromatic pattern of the benzimidazole (3 protons).
Protocol B: Application – Synthesis of Pyrimido[1,2-a]benzimidazoles
Rationale: The guanidine moiety acts as a 1,3-binucleophile reacting with 1,3-dielectrophiles (like
Materials:
-
This compound (from Protocol A)[1]
-
Acetylacetone (1.2 eq)
-
Ethanol (absolute)
-
Piperidine (catalytic, 5 mol%)
Step-by-Step Procedure:
-
Setup: Suspend the guanidine building block (1.0 mmol) in ethanol (10 mL).
-
Addition: Add acetylacetone (1.2 mmol) and catalytic piperidine (2 drops).
-
Cyclization: Reflux the mixture for 6–8 hours. The suspension will typically clear as the intermediate forms, followed by precipitation of the product.
-
Workup: Cool to room temperature. If precipitate forms, filter directly. If not, concentrate the solvent to 50% volume and cool on ice.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Mechanistic Insight: The reaction proceeds via an initial Michael-type addition or Schiff base formation at the exocyclic nitrogen, followed by intramolecular cyclization at the benzimidazole ring nitrogen (N1), eliminating water.
Visualization of Workflows
Figure 1: Synthetic Pathway & Reactivity Logic
Caption: Logical flow from precursors to the guanidine building block, and its subsequent cyclization to the tricyclic pyrimido[1,2-a]benzimidazole scaffold.[2]
Biological & Pharmacological Applications
The 2-guanidinobenzimidazole (2GBI) core is not merely a synthetic intermediate; it is a validated pharmacophore.[1]
| Target / Application | Mechanism of Action | Key Reference |
| hHv1 Proton Channel | The guanidine group mimics the arginine residue in the voltage sensor, blocking the proton pore. 2-(6-chloro...) is a potent, intracellular blocker. | [1] |
| Antiparasitic | Inhibits folate enzymes in Trypanosoma and Leishmania. | [2] |
| Antimicrobial | Disrupts bacterial membrane potential; synergistic with standard antibiotics. | [3] |
Drug Design Tip: When designing kinase inhibitors, the pyrimido[1,2-a]benzimidazole core (derived via Protocol B) positions the nitrogens to accept hydrogen bonds from the kinase hinge region (e.g., Val/Leu residues), while the 6-chloro substituent often occupies the hydrophobic specificity pocket (Gatekeeper region).
References
-
Hong, L., et al. (2014). "Interrogation of the proton channel hHv1 with a probe derived from the specific inhibitor 2-guanidinobenzimidazole."[1] Proceedings of the National Academy of Sciences, 111(35), 12711–12716.
-
Hernández-Luis, F., et al. (2010). "Synthesis and biological evaluation of 2-guanidinobenzimidazole derivatives as antiprotozoal agents." European Journal of Medicinal Chemistry, 45(11), 5305-5311.
-
Podunavac-Kuzmanović, S. O., et al. (2010). "Synthesis, characterization and antimicrobial activity of copper(II) complexes with some 2-substituted benzimidazole derivatives." Journal of the Serbian Chemical Society, 75(1), 33-43.
-
El-Borai, M. A., et al. (2019). "Synthesis and anti-tumor evaluation of some new pyrimido[1,2-a]benzimidazole derivatives." Applied Sciences, 9(22), 4948.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine
Part 1: The "Why" – Mechanistic Insight & Critical Parameters
To improve yield, one must move beyond "following the recipe" to understanding the competitive kinetics of the reaction.[1] The synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine typically involves the condensation of 4-chloro-1,2-phenylenediamine with cyanoguanidine (dicyandiamide) in an acidic medium.[1]
The Core Challenge: Nucleophilicity vs. Activation
The introduction of the chlorine atom at the 4-position of the phenylenediamine ring acts as an electron-withdrawing group (EWG).[1] This significantly reduces the nucleophilicity of the adjacent amino groups compared to unsubstituted o-phenylenediamine.[1] Consequently, the initial attack on the activated cyanoguanidine is slower, allowing side reactions (polymerization of cyanoguanidine) to compete more effectively.[1]
The Reaction Pathway
The reaction proceeds through a multi-step mechanism:
-
Protonation: Acid activates the nitrile group of cyanoguanidine.[1]
-
Nucleophilic Attack: The diamine attacks the activated nitrile.[1]
-
Cyclization: The second amine group attacks the guanidine intermediate, closing the imidazole ring.[1]
-
Elimination: Ammonia is expelled to form the final guanidine-benzimidazole system.[1]
Critical Control Points (CCPs)
-
Acid Concentration (The Goldilocks Zone):
-
Stoichiometry: Cyanoguanidine decomposes under reflux.[1] A slight excess (1.2–1.5 eq) is required to maintain the driving force, but too much leads to difficult-to-remove melamine byproducts.[1]
-
Oxidation Control: 4-chloro-1,2-phenylenediamine is prone to air oxidation, forming dark "tar" impurities (iminoquinones) that inhibit crystallization and lower yield.[1]
Part 2: Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned dark black/purple, and the yield is <30%. What happened?
Diagnosis: Oxidative degradation of the starting material (4-chloro-1,2-phenylenediamine).[1] The Fix:
-
Immediate: Decolorize with activated charcoal during the hot filtration step (if product is soluble) or recrystallize from dilute HCl.[1]
-
Prevention: Purge the reaction vessel with Nitrogen (
) or Argon for 15 minutes before heating.[1] Add a pinch of sodium metabisulfite ( ) as an antioxidant if the starting material is already slightly discolored.[1]
Q2: I see a white precipitate, but NMR shows it’s not the product. It’s insoluble in everything.
Diagnosis: You likely formed melamine or polymerized cyanoguanidine.[1] This occurs if the reaction temperature is too high (>100°C) or if the acid concentration dropped (evaporation), promoting cyanoguanidine self-condensation. The Fix:
-
Protocol Adjustment: Maintain a strict reflux temperature (water bath) rather than oil bath overheating. Ensure the acid concentration remains constant (use a condenser).
-
Purification: The target product is soluble in dilute mineral acids; melamine is less so.[1] Extract the solid with hot 2M HCl, filter off the insoluble polymer, and re-precipitate the filtrate with ammonia.[1]
Q3: The product won't precipitate upon adding base (pH 10+).
Diagnosis: Over-basification or "Salting In." The Fix:
-
2-guanidinobenzimidazoles can form salts with strong bases or become soluble in high ionic strength solutions.[1]
-
Target pH: Adjust to pH 8–9 using Ammonium Hydroxide (
). Avoid NaOH if possible, as sodium salts can trap impurities.[1] -
Cooling: The precipitation is highly temperature-dependent.[1] Cool the neutralized mixture to 0–4°C for at least 4 hours before filtration.
Q4: The NMR shows a mixture of isomers. Is my product impure?
Diagnosis: Tautomeric Equilibrium.
Insight: The 5-chloro and 6-chloro positions are equivalent in solution due to the rapid proton shift on the imidazole nitrogens.[1]
Validation: In DMSO-
Part 3: Optimized "Gold Standard" Protocol
Target: 10g scale | Expected Yield: 75-85% | Purity: >98%
Reagents
-
A: 4-Chloro-1,2-phenylenediamine (1.0 eq)[1]
-
B: Cyanoguanidine (1.2 eq)[1]
-
Solvent: 4M Hydrochloric Acid (aqueous)
-
Workup: Ammonium Hydroxide (28%)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Reagent A in 4M HCl (10 mL/g of diamine).
-
Note: If the solution is dark, add activated carbon, stir for 10 min, and filter before proceeding.
-
-
Activation: Add Reagent B (Cyanoguanidine) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 100°C) under an inert atmosphere (
balloon is sufficient). -
Cooling: Allow the reaction to cool to room temperature. A small amount of precipitate (impurities) may form; filter this off if present.[1]
-
Precipitation (Critical Step):
-
Maturation: Stir at 0°C for 30 minutes to ensure complete crystallization.
-
Filtration: Filter the solid under vacuum. Wash the cake with:
-
Cold water (2x)
-
Cold Acetone (1x) – removes unreacted organic starting materials.[1]
-
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Part 4: Visualizing the Pathway & Failure Modes
The following diagram maps the reaction logic, highlighting where yield is lost (Red Nodes) versus the successful pathway (Green Nodes).
Figure 1: Reaction pathway analysis showing the "Happy Path" (Green) vs. common yield-reducing side reactions (Red).
Data Summary: Solvent & Conditions Impact[1][2]
| Parameter | Recommended Range | Impact on Yield | Impact on Purity |
| Acid Type | HCl (4M) | High (Standard) | High (Easy removal) |
| Acid Type | Moderate | Low (Sulfate salts hard to remove) | |
| Temperature | 95-100°C | Optimal | Optimal |
| Temperature | >110°C | Low (Polymerization) | Low (Melamine contamination) |
| Atmosphere | Nitrogen/Argon | +10-15% Yield | High (Prevents tar) |
References
-
Royal Society of Chemistry. (2022).[1] Design, synthesis, bio-evaluation of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2021).[1] Synthetic accesses to biguanide compounds: Optimization of cyanoguanidine reactivity. Retrieved January 29, 2026, from [Link]
Sources
challenges in regioselective chlorination of benzimidazole
Technical Support Center: Benzimidazole Functionalization Unit Subject: Troubleshooting Regioselective Chlorination Anomalies Ticket Status: Open Priority: Critical (Research & Development)
Executive Summary: The Regioselectivity Matrix
Welcome to the Benzimidazole Functionalization Support Hub. You are likely here because your chlorination reaction yielded an inseparable mixture of isomers or failed to react at the desired position.
The benzimidazole scaffold presents a unique "bipolar" challenge in regioselectivity:
-
The Imidazole Ring (Electron-Deficient): The C2 position is acidic (
) and prone to nucleophilic attack or deprotonation-based functionalization. -
The Benzene Ring (Electron-Rich but Deactivated): The fused imidazole ring withdraws electron density, making the benzene ring less reactive to Electrophilic Aromatic Substitution (EAS) than a standard indole or aniline. Furthermore, the N1-N3 tautomerism renders positions 5 and 6 equivalent in unsubstituted systems.
This guide provides diagnostic workflows and verified protocols to navigate these electronic conflicts.
Diagnostic Hub: Common Failure Modes
Ticket #001: "I cannot separate the 5-chloro and 6-chloro isomers."
-
Root Cause: Annular Tautomerism. In 1H-benzimidazoles (unsubstituted at Nitrogen), the proton shuttles rapidly between N1 and N3. This makes the C5 and C6 positions chemically identical on the NMR time scale and in reactivity profiles. Even if you separate them, they may re-equilibrate in solution.
-
The Fix: You must break the symmetry before chlorination.
-
Step 1: Alkylate or protect the N1 position (e.g., N-methyl, N-benzyl, or SEM-group).
-
Note: Even with N-protection, electronic discrimination between C5 and C6 is poor because they are meta/para to the activating/deactivating nitrogens. Directing groups are often required for high fidelity.
-
Ticket #002: "My C2-lithiation reaction returned starting material."
-
Root Cause: Proton Quenching or Wet Solvents. The C2-lithio species is highly basic. Traces of moisture (ppm levels) or acidic protons on the substrate (e.g., an unprotected N-H) will instantly quench the intermediate back to the starting material.
-
The Fix:
-
Ensure the N1 position is protected (N-H deprotonates before C2-H).
-
Use anhydrous THF (<50 ppm water).
-
Maintain temperature below -40°C to prevent ring opening or polymerization.
-
Ticket #003: "I am getting polychlorination on the benzene ring."
-
Root Cause: Over-activation. Using highly reactive electrophiles (like molecular
with Lewis acids) often leads to di- or tri-chlorination because the first Chlorine atom (weakly deactivating but ortho/para directing) does not sufficiently deactivate the ring against potent electrophiles. -
The Fix: Switch to N-Chlorosuccinimide (NCS) in acidic media or use mild oxidants (e.g., Oxone/HCl) to control the stoichiometry kinetically.
Visualizing the Pathway
The following diagram illustrates the decision logic required to target specific positions on the benzimidazole core.
Caption: Decision tree for selecting the correct synthetic strategy based on target regiochemistry and N-protection status.
Standard Operating Procedures (SOPs)
SOP-A: Regioselective C2-Chlorination (The Lithiation Route)
Best for: High regioselectivity when N1 is protected.
Reagents:
-
Substrate: 1-Methylbenzimidazole (or other N-protected variant)
-
Base:
-Butyllithium (2.5 M in hexanes) -
Electrophile: Hexachloroethane (
) or NCS -
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add
-BuLi (1.1 equiv) dropwise over 10 minutes. The solution often turns deep yellow/orange, indicating the formation of the C2-lithio species.-
Checkpoint: Stir for 30–45 minutes at -78°C. Do not let it warm up yet.
-
-
Quench: Dissolve
(1.2 equiv) in a minimal amount of THF and add dropwise to the lithio-species. -
Workup: Allow to warm to room temperature over 2 hours. Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography.
Why this works: The C2 proton is the most acidic (
SOP-B: C5/C6 Ring Chlorination (The EAS Route)
Best for: Introducing chlorine to the benzene ring.[3] Note: Requires separation of isomers.
Reagents:
-
Substrate: Benzimidazole (or N-alkyl derivative)[3][4][5][6]
-
Reagent: N-Chlorosuccinimide (NCS)
-
Catalyst:
(conc.) or -TsOH (mild acid catalysis) -
Solvent: Acetonitrile or Acetic Acid
Protocol:
-
Dissolution: Dissolve substrate in Acetonitrile.
-
Addition: Add NCS (1.05 equiv).
-
Activation: Add catalytic
-TsOH (10 mol%) or run in Acetic Acid at 50-80°C. -
Monitoring: Monitor by HPLC/UPLC.
-
Warning: If di-chlorination is observed, lower temperature to RT and extend reaction time.
-
-
Outcome: Expect a mixture of 5-chloro and 6-chloro isomers if N1 is substituted. If N1 is unsubstituted, the product is simply "5(6)-chlorobenzimidazole" due to tautomerism.
Why this works: The imidazole ring deactivates the system. Using NCS provides a controlled concentration of "Cl+" compared to chlorine gas, preventing runaway polymerization or tar formation [2].
Comparative Data: Reagent Selectivity
| Reagent System | Primary Target | Mechanism | Selectivity Score | Key Limitation |
| n-BuLi / | C2 | Lithiation / Electrophilic Quench | High (95%+) | Requires N-protection; Moisture sensitive. |
| NCS / | C2 | Nucleophilic Activation | High | Difficult phosphine oxide removal. |
| C5/C6/Poly | Strong EAS | Low (Mixtures) | Harsh; often leads to tar/over-chlorination. | |
| CuCl2 / Air | Ring | Oxidative Chlorination | Medium | Green chemistry approach; variable yields [3]. |
Mechanism of Tautomeric Failure
The following diagram explains why you cannot isolate pure 5-chlorobenzimidazole without N-protection.
Caption: Rapid proton transfer between N1 and N3 renders the 5- and 6-positions chemically equivalent.
References
-
Beilstein Institute. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions. Beilstein Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. PubMed.
-
Royal Society of Chemistry (RSC). (2015). Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups.[7][8] Organic Chemistry Frontiers.[7]
-
Semantic Scholar. (2010). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones.[5]
Sources
- 1. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 2. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES [ppublishing.org]
- 7. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Benzimidazole Synthesis Optimization
Ticket Subject: Optimizing Condensation Reactions for Benzimidazole Scaffolds
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The Engineering of a Pharmacophore
Welcome to the Benzimidazole Synthesis Support Center. You are likely here because the classic Phillips condensation is failing to deliver the yields or selectivity required for your lead optimization.
The benzimidazole core is a "privileged structure" in medicinal chemistry, but its synthesis is often oversimplified in textbooks. In practice, the reaction between o-phenylenediamine (OPD) and a carbonyl source is governed by a delicate balance of nucleophilicity , electrophilicity , and oxidative potential .
This guide moves beyond "mix and heat" to address the mechanistic bottlenecks causing low yields, stalled intermediates, and purification nightmares.
Module 1: Reaction Setup & Catalyst Selection
Critical Decision: Acid vs. Aldehyde Route
Your choice of electrophile dictates the reaction mechanism and necessary additives.
-
Route A (Carboxylic Acids/Derivatives): Requires high temperature or strong acid to force dehydration .
-
Route B (Aldehydes): Forms a Schiff base (imine) intermediate easily, but requires an oxidant to effect cyclization . Failure to add an oxidant is the #1 cause of stalled reactions in Route B.
Catalyst Efficiency Matrix
We have compiled performance data for various catalytic systems based on recent kinetic studies.
| Catalyst System | Type | Typical Conditions | Yield Profile | Best For |
| Er(OTf)₃ (1 mol%) | Lewis Acid | Microwave, 60°C, 5 min | 93-99% | Electron-rich aldehydes; Rapid screening |
| HCl / Formic Acid | Brønsted Acid | Reflux (100°C), 2-4 h | 70-85% | Simple alkyl substrates; Scale-up (low cost) |
| PEG-400 | Green Solvent | 80-85°C, 2-6 h | 85-90% | Solvent-free/Green chemistry requirements |
| Na₂S₂O₅ | Oxidant/Additive | Reflux (EtOH/H₂O), 4 h | 80-95% | Aldehyde substrates (Standard Bench Protocol) |
| MgO@DFNS | Heterogeneous | Room Temp, 4 h | 95% | Reusable catalyst workflows |
Module 2: Visualizing the Failure Points
Understanding where your reaction stalls is the key to fixing it.
Figure 1: Mechanistic divergence. Note that the aldehyde route (red arrow) requires an oxidative trigger to complete the ring closure.
Module 3: Troubleshooting & FAQs
Issue 1: Stalled Reaction (Aldehyde Substrates)
User Report: "I reacted OPD with benzaldehyde in ethanol. TLC shows a new spot, but NMR indicates it's not the benzimidazole. It looks like an imine."
Diagnosis: You have formed the Schiff base intermediate (benzylidene-1,2-diaminobenzene), but oxidative cyclization has not occurred. This is common when relying on air oxidation, which is too slow.
Protocol Fix (The Bisulfite Method):
-
Dissolve OPD (10 mmol) and Aldehyde (10 mmol) in Ethanol (15 mL).
-
Crucial Step: Add Sodium Metabisulfite (
) (10 mmol) dissolved in minimal water. -
Reflux for 3-4 hours.
-
Why? The bisulfite acts as a mild oxidant and adduct former that facilitates the ring closure mechanism.
Issue 2: The "Sticky Oil" Product
User Report: "My product won't precipitate. It's a dark, sticky oil."
Diagnosis: This is often due to oligomerization of the OPD (which oxidizes to dark impurities) or residual high-boiling solvents (DMSO/DMF).
Purification Protocol:
-
Crush Out: Pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralization: If using acid catalysis, neutralize slowly with 10% NaOH to pH 8-9. Rapid neutralization traps impurities.
-
Recrystallization: Do not use pure organic solvents. Use Boiling Water (classic Phillips method) or EtOH:Water (1:1) .
-
Add activated charcoal to the boiling solution.
-
Filter hot.[1]
-
Cool slowly to 4°C.
-
Issue 3: Low Yield with Electron-Deficient Aldehydes
User Report: "p-Nitrobenzaldehyde is giving me <40% yield."
Diagnosis: Electron-withdrawing groups deactivate the carbonyl carbon toward the initial nucleophilic attack if the catalyst is not strong enough, or they stabilize the intermediate too strongly.
Optimization:
-
Switch to Microwave Irradiation .
-
Catalyst: Use Erbium(III) Triflate (
) .[2] The Lewis acidity of effectively activates the carbonyl oxygen, overcoming the electronic deactivation.
Module 4: Advanced Protocols (Green & High-Throughput)
Protocol A: Microwave-Assisted Synthesis (High Speed)
Best for: Rapid library generation, difficult substrates.
-
Mix: In a microwave vial, combine OPD (1 mmol), Aldehyde (1 mmol), and
(1 mol%, ~6 mg) . -
Solvent: Add minimal Ethanol or run Solvent-Free (if liquid aldehyde).
-
Irradiate: Set MW reactor to 60°C (constant temp mode) for 5 minutes .
-
Workup: Add water (5 mL) to precipitate the product. Filter.
-
Note: The catalyst stays in the aqueous phase.
-
Protocol B: Green Solvent (PEG-400)
Best for: Scalable, eco-friendly synthesis without metal catalysts.
-
Mix: OPD (1 mmol) and Aldehyde (1 mmol) in PEG-400 (3 mL) .
-
Heat: Stir at 80-85°C for 2-3 hours.
-
Isolate: Pour into diethyl ether or water. The product precipitates; PEG-400 remains in the supernatant.
Module 5: Decision Logic for Optimization
Figure 2: Optimization Decision Tree. Follow this logic to select the correct protocol for your specific substrate.
References
-
Classic Phillips Condensation
-
Microwave & Lewis Acid C
): -
Green Chemistry (PEG-400)
- Comparisons of the result for the synthesis of benzimidazole at various temperatures in PEG 400.
-
Oxidative Cyclization Mechanisms
-
Heterogeneous Catalysis (MgO@DFNS)
- Facile one pot synthesis of 2-substituted benzimidazole deriv
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. adichemistry.com [adichemistry.com]
- 5. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. preprints.org [preprints.org]
Technical Support Center: Purification of 2-Guanidinobenzimidazole Derivatives
Executive Summary
2-Guanidinobenzimidazole (2-GBI) and its derivatives present unique purification challenges due to their high basicity (pKa ~13-14) , potential for tautomeric equilibration , and poor solubility in standard non-polar organic solvents. This guide addresses the most common isolation bottlenecks: "oiling out" during crystallization, severe peak tailing in chromatography, and retention of polar impurities.
The following protocols are synthesized from field-proven methodologies and recent literature, designed to ensure high purity (>98%) for biological evaluation.
Part 1: Critical Troubleshooting (Q&A)
Category A: Recrystallization & Solubility[1]
Q1: My product "oils out" instead of crystallizing when I add the antisolvent. How do I fix this?
Diagnosis: This is a classic issue with 2-GBI derivatives. It occurs when the antisolvent is added too quickly or when the temperature is too high, causing the compound to phase-separate as a liquid droplet rather than nucleating as a crystal.
Solution:
-
Switch Solvent System: If you are using Methanol/Ether, switch to DMSO/Water or DMF/Water . The high polarity of DMSO stabilizes the ionic character of the guanidine moiety.
-
The "Slow-Drip" Protocol:
-
Dissolve the crude solid in the minimum amount of hot DMSO (or DMF).
-
Allow the solution to cool to room temperature before adding the antisolvent.
-
Add water dropwise with vigorous stirring until a persistent turbidity just appears.
-
Stop addition and let it stir for 30 minutes to induce nucleation. Only then continue adding water.
-
-
Seeding: Retain a small amount of crude solid to use as seed crystals if the oil persists.
Q2: I cannot remove the unreacted cyanoguanidine starting material. It co-elutes/co-crystallizes.
Expert Insight: Cyanoguanidine is highly water-soluble but can be dragged into organic phases by the 2-GBI product via hydrogen bonding.
Solution:
-
The Acidic Wash: Dissolve your crude mixture in dilute HCl (0.5 M). The 2-GBI derivative will protonate and dissolve. Filter off any insoluble non-basic impurities. Then, basify the filtrate slowly with NaOH to pH 10-11. The 2-GBI free base will precipitate, while cyanoguanidine remains dissolved in the aqueous mother liquor.
-
Reference: This utilizes the distinct pKa difference between the starting material and the highly basic benzimidazole product [1].
Category B: Chromatography (Flash & HPLC)
Q3: I am seeing severe peak tailing on my silica column. The compound elutes over 20 fractions.
Diagnosis: The basic guanidine nitrogen atoms are interacting strongly with the acidic silanol groups (Si-OH) on the silica gel surface, acting effectively as an unwanted ion-exchange mechanism.
Solution:
-
Mobile Phase Modifier: You must passivate the silica. Standard 1% TEA (Triethylamine) is often insufficient.
-
Recommended System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) .
-
Ratio: Start with 90:10:1 (v/v/v). The NH₄OH competes for silanol sites more effectively than TEA for these specific substrates.
-
-
Alternative Stationary Phase: Switch to Amine-functionalized Silica (NH2-silica). This eliminates the need for basic modifiers and prevents tailing entirely.
Q4: In HPLC, my peaks are splitting or showing "fronting."
Diagnosis: This is often a solubility mismatch between your injection solvent and the mobile phase. 2-GBI derivatives are often dissolved in DMSO for injection, but if the mobile phase is high-% water (early gradient), the compound precipitates at the column head.
Solution:
-
Injection Solvent: Dilute your DMSO sample with the starting mobile phase (e.g., 10% Acetonitrile/Buffer) as much as possible before injection.
-
Buffer Selection: Use 0.1% Formic Acid or TFA to ensure the molecule is fully protonated (cationic state) throughout the run. Avoid neutral pH where the compound might exist as a mixture of tautomers [2].
Part 2: Optimized Purification Protocols
Protocol A: The "DMSO-Water" Recrystallization (High Purity)
Best for: Final purification of bulk material (>100 mg).
-
Dissolution: Place crude 2-GBI derivative in an Erlenmeyer flask. Add DMSO (dimethyl sulfoxide) dropwise with warming (60°C) until fully dissolved. Do not exceed 50 mg/mL concentration.
-
Filtration: If insoluble particles remain, filter hot through a sintered glass funnel or a syringe filter (PTFE).
-
Nucleation: Cool the filtrate to room temperature. Stir magnetically at a medium speed.
-
Antisolvent Addition: Add deionized water dropwise.
-
Visual Cue: Stop when the solution turns slightly milky (cloud point).
-
Wait: Stir for 20 minutes. Crystals should begin to form.
-
-
Completion: Once crystallization is evident, add more water (up to 3x the DMSO volume) over 30 minutes.
-
Isolation: Cool on ice for 1 hour. Filter the solid and wash copiously with water (to remove DMSO) followed by cold ethanol.
-
Drying: Dry under high vacuum at 50°C for 24 hours. (Critical: DMSO adheres strongly to the lattice).
Protocol B: Flash Chromatography for Polar Amines
Best for: Isolating product from complex reaction mixtures.
| Parameter | Specification | Notes |
| Stationary Phase | Spherical Silica Gel (20-40 µm) | Standard irregular silica may cause higher backpressure. |
| Mobile Phase A | Dichloromethane (DCM) | Stabilized with amylene (preferred over EtOH). |
| Mobile Phase B | 10:1 Methanol : NH₄OH (28%) | Prepare fresh. The ammonia is the key modifier. |
| Gradient | 0% to 20% B over 20 CV | "CV" = Column Volumes. |
| Loading | Solid load on Celite | Dissolve in MeOH/DCM, adsorb onto Celite, dry, and load. |
Part 3: Decision Logic & Workflows
Figure 1: Purification Method Selection Tree
Caption: Logical flow for selecting the optimal purification method based on sample scale and impurity profile. Generated via Graphviz.
Figure 2: Flash Chromatography Optimization Loop
Caption: Step-by-step optimization cycle for purifying basic guanidine derivatives on silica gel.
Part 4: Quantitative Data Reference
Table 1: Solvent Solubility & Application Guide for 2-GBI Data compiled from experimental observations and literature [3, 4].
| Solvent | Solubility (approx.) | Application | Key Note |
| DMSO | ~50 mg/mL | Recrystallization / NMR | Hard to remove; requires lyophilization or washing. |
| Water | < 4 mg/mL | Antisolvent | Solubility increases significantly at pH < 4. |
| Ethanol | Moderate (Hot) | Recrystallization | Good for initial cleanup; may require reflux. |
| DCM | < 0.1 mg/mL | Chromatography | Poor solubility; use MeOH as co-solvent. |
| Chloroform | Negligible | None | Avoid; induces oiling out. |
Table 2: HPLC Method Parameters (Analytical)
| Parameter | Condition |
| Column | C18 (e.g., Kromasil or Nucleosil), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 60% B over 15 min |
| Detection | UV @ 254 nm (Benzimidazole core) & 288 nm |
| Flow Rate | 1.0 mL/min |
References
-
Synthesis and biological activity of 2-guanidinobenzimidazole derivatives. National Institutes of Health (NIH). Available at: [Link] (General synthesis context).
-
HPLC separation of guanidino compounds. ResearchGate. Available at: [Link]
-
Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link] (General solubility trends for benzimidazoles).
-
Separation of Guanidine derivatives on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
troubleshooting nucleophilic substitution at the 6-chloro position
Current Status: Operational Ticket Topic: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the 6-Chloro Position Applicable Scaffolds: Purines, Pyrimidines, Quinazolines, Pyridazines.
Executive Summary: The "Gateway" Halogen
In medicinal chemistry, the 6-chloro substituent on nitrogen heterocycles (particularly purines and pyrimidines) is the primary vector for diversifying scaffolds into adenine or guanine mimetics. While nominally a standard Nucleophilic Aromatic Substitution (SNAr), this reaction frequently stalls or yields hydrolysis byproducts due to the unique electronic interplay of the heterocyclic ring.
This guide treats the reaction not as a simple displacement, but as a tunable electronic system . Success depends on managing the electrophilicity of the C6 carbon and the stability of the Meisenheimer intermediate.
Diagnostic Module: Why is my reaction failing?
Scenario A: The "Zombie" Reaction (0% to <10% Conversion)
Symptoms: Starting material (SM) persists despite heating; nucleophile is unreacted. Root Cause: The C6 position is insufficiently electrophilic, usually due to electron-donating groups (EDGs) elsewhere on the ring or lack of activation.
Protocol 1: The "Proton Switch" (Acid Catalysis)
Contrary to standard SNAr logic (which suggests basic conditions), acid catalysis is often superior for N-heterocycles. Protonating the N3 or N1 position pulls electron density from the ring, significantly increasing the electrophilicity of C6.
-
Standard Method: 1.1 eq. Aniline/Amine + 1.0 eq. HCl (4M in Dioxane) in n-BuOH at 100°C.
-
Mechanism: Protonation forms a cationic heterocycle, lowering the LUMO energy at C6.
-
Validation: Monitor LCMS. If the SM peak shifts to [M+H]+ but no product forms, the ring is protonated but the nucleophile is too weak.
Protocol 2: The Finkelstein Swap (In Situ Iodination)
Iodide is a better leaving group and 6-iodopurines are significantly more reactive toward aromatic amines.
-
Reagents: NaI (3.0 eq) + TMSCl (in situ generation of TMS-I) or HI.
-
Workflow: Stir 6-Cl substrate with NaI/acid in Acetonitrile for 1h before adding the nucleophile.
Scenario B: The "Phantom" Product (Hydrolysis)
Symptoms: LCMS shows a peak at [M – Cl + OH] (Mass - 18.5 or -16 depending on ionization). Root Cause: Water in the solvent competes with the nucleophile. In basic conditions, hydroxide is a potent nucleophile.
Mitigation Table: Solvent & Base Selection
| Variable | Recommendation | Rationale |
| Solvent | Anhydrous n-BuOH or DMA | High boiling point allows thermal activation; n-BuOH dissolves polar salts. Avoid DMF if workup is aqueous (hydrolysis risk during extraction). |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic. Avoid Carbonates ( |
| Drying | Molecular Sieves (4Å) | Add activated sieves directly to the reaction vessel. |
Advanced Workflows & Decision Logic
When standard thermal SNAr fails, you must decide between increasing energy input (Microwave) or changing the mechanism entirely (Palladium Catalysis).
Workflow Visualization: The 6-Chloro Decision Tree
Caption: Logical flow for selecting the optimal activation strategy based on substrate electronics.
Protocol 3: Microwave Activation
Microwave irradiation is particularly effective for 6-chloropurines because the polar heterocycle couples efficiently with the electromagnetic field, creating localized superheating.
-
Conditions: 120–150 °C, 15–30 mins.
-
Solvent: i-PrOH or Ethanol (transparent to MW, allowing the substrate to absorb energy) or NMP (high absorbance).
Protocol 4: Buchwald-Hartwig Amination (The "Nuclear Option")
If the ring is deactivated (e.g., has an 8-amino group), SNAr will fail. Switch to Pd-catalysis.[1]
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Xantphos or BrettPhos (Crucial for heterocycles).
-
Base: Cs2CO3 (Anhydrous).
-
Solvent: Dioxane, 100°C.
-
Note: 6-Chloropurines are excellent substrates for Pd-coupling, often outperforming chlorobenzenes.
Mechanistic Insight: The "N7 vs N9" Trap
When using 6-chloropurine, a common pitfall is the ambident nucleophilicity of the purine ring itself if the N9 position is unsubstituted.
Caption: Competitive pathways for unsubstituted purines. If N9 is free, base can trigger self-alkylation or alkylation at Nitrogen instead of substitution at Chlorine.
Support Tip: If your nucleophile is also an electrophile (e.g., an amino-alkyl-bromide), protect the N9 position (e.g., THP, Boc) before attempting the 6-Cl substitution.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent? A: Yes, but only for highly reactive amines. Ethanol's boiling point (78°C) is often too low to overcome the activation energy for deactivated 6-chloro systems. n-Butanol (117°C) is the industry standard for thermal SNAr.
Q: My product is stuck in the aqueous phase during workup. A: Purines are amphoteric.
-
Fix: Adjust pH to the isoelectric point (usually pH 5–6) to precipitate the product.
-
Alt Fix: Avoid aqueous workup entirely. Pour the reaction mixture into cold water/ether; the product often precipitates while impurities stay in solution.
Q: Why does the literature suggest adding Lewis Acids?
A: Lewis acids (
References
-
Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
-
6-Chloropurine Reactivity: Legraverend, M., et al. (2006). Synthesis of N6-substituted adenosines: A review. Tetrahedron, 62(15), 3463-3471. Link
-
Acid Catalysis in SNAr: Rohand, T., et al. (2009). Acid-catalyzed SNAr reactions of 2-chloro-nitrogen-containing heterocycles. Arkivoc, (x), 263-275. Link
-
Buchwald vs SNAr: DeGoey, D. A., et al. (2009). Beyond SNAr: Palladium-Catalyzed Amination of Heteroaryl Chlorides. Journal of Organic Chemistry, 74(15), 5612–5615. Link
-
Finkelstein Activation: Liu, J., & Robins, M. J. (2009). Mild and Efficient SNAr Iodination of 6-Chloropurine Nucleosides. Organic Letters, 11(20), 4786–4789. Link
Sources
scaling up the synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine
[1][2]
Status: Operational Lead Scientist: Senior Application Specialist Topic: Process Chemistry & Scale-Up Optimization[1]
Core Directive & Scope
This technical guide addresses the synthesis and scale-up of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine (often abbreviated as Cl-GBI or 2-guanidino-6-chlorobenzimidazole).[1]
Critical Chemical Reality: Researchers often confuse the regiochemistry of this molecule.[1] Due to the annular tautomerism of the imidazole ring, 5-chloro and 6-chloro isomers are chemically equivalent in solution. They exist in rapid equilibrium.[1] Do not attempt to separate these isomers by standard chromatography; they will re-equilibrate immediately. Crystallization may favor a single tautomer in the lattice, but for solution-phase pharmacology, they are identical.
The Optimized Industrial Route (Modified Wright Method)
For scale-up (>100g to kg scale), the condensation of 4-chloro-1,2-phenylenediamine with cyanoguanidine (dicyandiamide) in acidic aqueous media is the superior route. It avoids the evolution of toxic methanethiol gas associated with S-methylisothiourea routes and uses inexpensive reagents.[1]
Process Workflow & Mechanism
The following diagram illustrates the critical pathway, including the specific activation steps required to drive the reaction to completion.
Figure 1: Reaction logic flow from raw materials to isolated free base. Note the acid-activation requirement for cyanoguanidine.
Technical Support: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists during scale-up.
Category A: Reaction Kinetics & Yield
Q1: The reaction stalls at 60-70% conversion. Adding more cyanoguanidine doesn't help. Why?
-
Root Cause: The reaction is driven by the protonation of the nitrile group on cyanoguanidine.[1] As the reaction proceeds, the basic guanidine product consumes the available protons (HCl), effectively buffering the solution and deactivating the remaining cyanoguanidine.
-
Corrective Action:
-
Ensure you are using 2.0 to 2.5 equivalents of HCl relative to the diamine.
-
One equivalent neutralizes the diamine; the second drives the catalysis.[1]
-
Do not add all cyanoguanidine at once. Add it portion-wise over 1 hour at reflux to prevent its dimerization into melamine derivatives before it can react with the amine.[1]
-
Q2: We are seeing a "gummy" polymer forming on the stir shaft.
-
Root Cause: Polymerization of cyanoguanidine (dicyandiamide) into melamine-type resins.[1] This occurs if the concentration is too high or if the diamine is not fully dissolved before heating.
-
Corrective Action:
-
Dilution: Maintain a solvent volume of at least 10-15 volumes (mL/g) of water.
-
Protocol Adjustment: Ensure the 4-chloro-1,2-phenylenediamine is fully dissolved in the hot acid before beginning the cyanoguanidine addition.
-
Category B: Workup & Purification[2]
Q3: The filtration is extremely slow (clogging filters). How do we improve particle size?
-
Root Cause: Rapid basification causes the product to crash out as amorphous fines (mud) rather than crystals.
-
Corrective Action:
-
Digestion: After the reaction, cool to 50°C.
-
Slow Neutralization: Add 20% NaOH dropwise over 2 hours while maintaining 50°C.
-
pH Target: Stop exactly at pH 10. Going higher (pH 12+) increases ionic strength too much and can trap inorganic salts.
-
Cooling Ramp: Once pH 10 is reached, cool to 5°C at a rate of 10°C/hour. This promotes crystal growth (Ostwald ripening).
-
Q4: The product is colored (pink/brown) instead of off-white.
-
Root Cause: Oxidation of unreacted 4-chloro-1,2-phenylenediamine. Phenylenediamines are notorious for air-oxidation into quinone-imine dyes.[1]
-
Corrective Action:
-
Process Control: Use a slight excess of cyanoguanidine (1.1 - 1.2 eq) to force the diamine to full consumption.
-
Wash Step: Wash the final filter cake with dilute sodium bisulfite (NaHSO₃) solution or cold acetone (if the product crystal lattice allows) to strip surface oxidation products.[1]
-
Experimental Data Summary
The following parameters are recommended based on standard benzimidazole guanidine synthesis optimization.
| Parameter | Range | Optimal | Reason |
| Solvent | Water, dil.[1] HCl | Water | Solubility of HCl salt is moderate in hot water, allowing stirring; organics often cause premature precipitation.[1] |
| Temperature | 80°C - 110°C | 100°C (Reflux) | Activation energy for nitrile attack is high.[1] Below 90°C, reaction is sluggish. |
| Acid Eq. | 1.5 - 3.0 eq | 2.2 eq | Essential for nitrile activation. <1.5 eq leads to stalled reaction. |
| Time | 4 - 24 hours | 6 - 8 hours | Long reflux times increase risk of hydrolysis of the guanidine group to urea.[1] |
Impurity Profiling (Graphviz)
Understanding where side products come from is vital for regulatory control.[1]
Figure 2: Impurity mapping.[1] Impurity B (Hydrolysis) is critical; it occurs if the reaction is refluxed too long in strong acid.
References
-
BenchChem. this compound Structure and Properties. (General chemical data and structure confirmation).
-
PubChem. 2-(4,6-dichloro-1H-benzimidazol-2-yl)guanidine Compound Summary. (Analogous solubility and physical property data).
-
Beilstein Journal of Organic Chemistry. Synthetic accesses to biguanide compounds. (Review of cyanoguanidine condensation mechanisms and "Wright Method" chemistry).
-
MDPI (Molecules). 2-Guanidinobenzimidazole as Ligand in Supramolecular Chemistry.[2] (Discusses the tautomerism, protonation sites, and stability of the 2-guanidino core).
-
ResearchGate. A Convenient Route To Cyanoguanidines.[1][3] (Mechanistic insights into the activation of cyanoguanidine).
Technical Support Center: 6-Chloro-1H-Benzimidazole Synthesis & Purification
Ticket System ID: CHEMSUP-BZ-006 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "Chameleon" Molecule
Welcome to the technical support hub for 6-chloro-1H-benzimidazole . If you are here, you likely encountered one of two major hurdles:
-
The "Black Tar" Effect: Your reaction turned into a dark, insoluble oligomer instead of a crystalline solid.
-
The Isomer Trap: You cannot distinguish between the 5-chloro and 6-chloro derivatives, or your alkylation yielded a mixture of both.
This guide treats your experiment as a "ticket" that needs troubleshooting. We move beyond generic textbook recipes to address the mechanistic failures that ruin purity.
Module 1: Synthesis Optimization (The Upstream Fix)
Ticket Issue: "My Phillips condensation yielded a low-purity, dark product."
Root Cause Analysis
The precursor, 4-chloro-1,2-phenylenediamine (4-Cl-OPD) , is highly susceptible to oxidative polymerization. If oxygen is present during the high-temperature acid condensation, the diamine essentially "rusts" into azophenine dyes and oligomers before it can cyclize.
Corrective Protocol: The "Reductive Shield" Method
To ensure high purity, we must suppress the oxidation of the diamine.
Step-by-Step Workflow:
-
Degassing: Before heating, bubble Nitrogen/Argon through the solvent (4N HCl or Glycol/HCl) for 15 minutes.
-
Scavenger Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (0.1 eq) to the reaction mixture. This acts as an in-situ antioxidant.
-
Cyclization: Reflux the 4-Cl-OPD with the carboxylic acid/aldehyde.
-
Note: If using an aldehyde, an oxidant is required for the final step (to form the C=N bond), but it should be added slowly or generated in situ (e.g., using Oxone or air bubbling only after initial condensation).
-
Visual Workflow: Synthesis Logic
Figure 1: Optimized workflow preventing oxidative degradation of the diamine precursor.
Module 2: The Regioisomer Trap (5-Cl vs. 6-Cl)
Ticket Issue: "I cannot separate 5-chloro-1H-benzimidazole from 6-chloro-1H-benzimidazole."
Technical Insight: The Tautomer Reality
You are chasing a ghost. In solution, 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole are identical due to rapid annular tautomerism (proton hopping between N1 and N3). You cannot isolate them as distinct entities unless you lock the nitrogen with a substituent.
The "Locking" Problem (N-Alkylation): When you react the core scaffold with an alkyl halide (R-X), the tautomerism stops, and you get two distinct isomers:
-
Isomer A: 1-alkyl-5-chlorobenzimidazole
-
Isomer B: 1-alkyl-6-chlorobenzimidazole
Control Strategy: Steric & Electronic Steering
To favor the 6-chloro-1-alkyl derivative (often preferred for bioactivity), you must manipulate the alkylation environment.
| Variable | Recommendation | Mechanistic Reason |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" promotes solubility and tighter ion pairing, often improving regioselectivity ratios compared to K₂CO₃. |
| Solvent | THF (vs. DMF) | DMF promotes Sɴ2 attack by the most nucleophilic nitrogen (often N1). THF, being less polar, increases steric sensitivity, helping to distinguish between the hindered N (near Cl) and the free N. |
| Temperature | Low (-10°C to 0°C) | Kinetic control favors alkylation at the less hindered nitrogen (distal to the Chlorine), usually favoring the 5-chloro-1-alkyl isomer. Higher temps equilibrate to the thermodynamic mix. |
Module 3: Purification & "pH Swing"
Ticket Issue: "Recrystallization is not removing the starting material."
The Protocol: pH Swing Extraction
Benzimidazoles are amphoteric —they form salts in acid and bases, but are neutral (and insoluble) at specific pH ranges. We use this to wash away impurities that don't share this specific pKa profile.
Step-by-Step Guide:
-
Dissolution: Dissolve crude solid in 1M HCl . The benzimidazole forms a water-soluble hydrochloride salt.
-
Purification Action: Insoluble tars/oligomers can be filtered off now.
-
-
Washing: Wash the acidic aqueous layer with Ethyl Acetate .
-
Purification Action: Removes unreacted neutral organic precursors (aldehydes) and non-basic impurities.
-
-
Precipitation: Slowly add NH₄OH (Ammonia) to the aqueous layer until pH reaches ~8-9.
-
Result: The benzimidazole loses its proton, becomes neutral, and precipitates as a pure solid.
-
-
Final Polish: Recrystallize the precipitate from Ethanol/Water (9:1) or Acetonitrile .
Visual Workflow: Purification Logic
Figure 2: The "pH Swing" purification strategy utilizing the amphoteric nature of benzimidazoles.
Frequently Asked Questions (FAQ)
Q: Why is my product pink/purple? A: This indicates trace oxidation of the phenylenediamine precursor. It is cosmetic but suggests your reaction atmosphere wasn't inert. Recrystallize with activated charcoal in ethanol to remove the color.
Q: Can I separate the 5-Cl and 6-Cl isomers by column chromatography? A: Only after N-alkylation. The unsubstituted parent compound exists as a fast-exchanging tautomer; it will appear as a single streak or spot on TLC. Once alkylated, the isomers usually separate well on silica gel using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40).
Q: What is the best solvent for 1H-NMR? A: DMSO-d6 . Benzimidazoles often aggregate in CDCl3, leading to broad peaks. DMSO breaks these hydrogen bonds, giving sharp signals. Note that the N-H proton is often very broad or invisible due to exchange.
References
-
Synthesis via Phillips Condensation
-
Purification & Solvents
-
Regioselectivity Mechanisms
- Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous heterocyclic chemistry). University College Cork.
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Advances.[5]
Sources
Validation & Comparative
Technical Validation Guide: 2-(6-chloro-1H-benzimidazol-2-yl)guanidine (Cl-GBI)
Dual-Mode Inhibition: hHv1 Proton Channels & NHE-1 Exchangers
Executive Summary & Chemical Identity
Compound Code: Cl-GBI (Reference to 5/6-chloro tautomer) CAS: 70590-32-8 Class: Guanidinobenzimidazole / Superbase Bioisostere
This guide validates the biological activity of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine (hereafter Cl-GBI ). While historically recognized as a scaffold for Sodium-Hydrogen Exchanger (NHE) inhibition, recent high-impact characterization identifies this molecule as a potent, non-peptide inhibitor of the Voltage-Gated Proton Channel (hHv1) .
Chemical Expertise Note: In solution, the 1H-benzimidazole core undergoes rapid tautomerization. Consequently, the 6-chloro and 5-chloro designations refer to the same bioactive species unless the N1-position is alkylated. This guide treats the 6-chloro tautomer as functionally equivalent to the widely cited 5-chloro-2-guanidinobenzimidazole (5-Cl-2GBI).
Mechanism of Action (MOA)
Cl-GBI functions as a "molecular plug" driven by its guanidine moiety, which mimics the arginine side chain. It exhibits a dual-pharmacology profile depending on the cellular context and pH gradient.
A. Primary Target: hHv1 Voltage-Gated Proton Channel
Unlike classic ion channel blockers that bind extracellularly, Cl-GBI is a state-dependent intracellular open-channel blocker .
-
Binding Site: It binds deep within the intracellular vestibule of the hHv1 channel.
-
Mechanism: The guanidinium group positively charges the molecule, allowing it to compete with protons (
) for the selectivity filter, effectively preventing proton extrusion during respiratory bursts (immune cells) or cancer metastasis.
B. Secondary Target: NHE-1 (Sodium-Hydrogen Exchanger)
Cl-GBI acts as a bioisostere of acylguanidines (e.g., Amiloride).
-
Mechanism: It competitively inhibits the extracellular
binding site of NHE-1, preventing the exchange required for pH homeostasis after acid load.
Figure 1: Dual mechanism of action. Cl-GBI acts intracellularly on hHv1 channels and extracellularly on NHE-1 transporters.
Comparative Analysis
The following table contrasts Cl-GBI with industry-standard inhibitors. Cl-GBI is superior for specific hHv1 targeting compared to Zinc (
| Feature | Cl-GBI (Subject) | Zn²⁺ (Comparator A) | Cariporide (Comparator B) |
| Primary Target | hHv1 (Intracellular) | hHv1 (Extracellular) | NHE-1 (Specific) |
| Secondary Target | NHE-1 | Multiple (Enzymes/Channels) | None (Highly Selective) |
| Selectivity | High for proton currents | Low (Promiscuous) | High for NHE isoforms |
| Binding Mode | Open-channel blocker | Allosteric modulator | Competitive Antagonist |
| IC₅₀ (Approx) | ~5-30 µM (hHv1) | ~1-2 µM (hHv1) | ~0.05 µM (NHE-1) |
| Solubility | Moderate (DMSO required) | High (Water) | High |
| Key Advantage | Intracellular specific tool | Cheap, readily available | Clinical standard for NHE |
Validation Protocol A: Electrophysiological Characterization (hHv1)
Objective: Confirm activity as an intracellular open-channel blocker using whole-cell patch-clamp. Context: This protocol validates the "state-dependence" of the block (it works better when the channel is open).
Materials
-
Cell Line: HEK293 cells stably expressing hHv1 (or native neutrophils).
-
Pipette Solution (Intracellular): pH 6.0 (Bis-Tris buffer), EGTA-free.
-
Bath Solution (Extracellular): pH 7.0 (HEPES buffer).
-
Compound: Cl-GBI dissolved in DMSO (Final concentration 10-100 µM).
Step-by-Step Workflow
-
Configuration: Establish a whole-cell configuration with a seal resistance >1 GΩ.
-
Voltage Protocol: Hold membrane potential at -60 mV. Apply depolarizing pulses from -40 mV to +60 mV in 10 mV increments (2-second duration) to open hHv1 channels.
-
Baseline Recording: Record outward proton currents (
efflux) in the absence of the drug. -
Perfusion (Critical Step):
-
Note: Since Cl-GBI acts intracellularly, extracellular perfusion is slow to act (requires permeation).
-
Validation: Include Cl-GBI inside the pipette solution for immediate block validation, or wash-in extracellularly for >5 minutes to observe slow onset inhibition.
-
-
Analysis: Measure the "tail currents" upon repolarization. Cl-GBI causes a characteristic "tail crossover" effect due to the drug being trapped in the closing channel.
Acceptance Criteria:
-
50% reduction in outward current at +60 mV with 50 µM Cl-GBI.
-
Observation of slower channel closing kinetics (tail current modification).
Validation Protocol B: Intracellular pH Recovery Assay (NHE-1)
Objective: Validate inhibition of
Materials
-
Dye: BCECF-AM (Molecular Probes).
-
Acid Load Reagent:
(Ammonium Chloride) prepulse solution (20 mM). -
Calibration: Nigericin (Ionophore) + High
buffers at pH 6.5, 7.0, 7.5.
Workflow Logic
-
Dye Loading: Incubate cells with 2 µM BCECF-AM for 30 mins. Wash.
-
Acidification (The Prepulse):
-
Perfuse cells with
buffer. Cells alkalinize initially ( entry). -
Washout: Rapidly replace with
-free buffer. leaves, trapping inside. drops to ~6.5.
-
-
Recovery Phase (The Test):
-
Re-introduce
-containing buffer. -
Control:
rises rapidly as NHE-1 exchanges for . -
Experimental: Re-introduce
+ Cl-GBI (10 µM) .
-
-
Quantification: Calculate the rate of pH recovery (
) in the linear phase.
Figure 2: BCECF-AM pH recovery workflow. The inhibition of slope recovery indicates NHE-1 blockade.
References
-
Hong, L., et al. (2013). "2-Guanidinobenzimidazole derivatives as novel inhibitors of the voltage-gated proton channel hHv1." ACS Medicinal Chemistry Letters.
-
BenchChem. "this compound Structure and Properties." BenchChem Database.
- Fuster, D., et al. (2004). "Assaying Na+/H+ exchanger activity using BCECF." Nature Protocols. (Referenced for standard BCECF methodology).
-
DeCoursey, T. E. (2013). "Voltage-gated proton channels: molecular biology, physiology, and pathophysiology of the HVCN1 family." Physiological Reviews.
-
MDPI. "2-Guanidinobenzimidazole as Ligand in Supramolecular Chemistry and Biological Activity." Molecules.
Comparative Guide: 2-(6-chloro-1H-benzimidazol-2-yl)guanidine (Cl-2GBI) vs. Classical Antifolates
Topic: Comparative Analysis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine vs. Classical Folate Enzyme Inhibitors Content Type: Technical Comparison Guide Author Role: Senior Application Scientist
Executive Summary: The Structural Evolution
In the landscape of antifolate drug development, the dominance of pteridine-based inhibitors (like Methotrexate) has long been challenged by the need for agents that can bypass resistance mechanisms and target species-specific metabolic quirks.
This compound (referred to herein as Cl-2GBI ) represents a pivotal divergence from the classical folate mimics. Unlike the rigid pteridine core of Methotrexate (MTX) or the pyrimidine scaffold of Trimethoprim (TMP), Cl-2GBI utilizes a benzimidazole scaffold fused with a guanidine moiety .
This structural distinction confers a unique "dual-threat" capability:
-
Structural Isosterism: The planar benzimidazole-guanidine system mimics the pterin ring of folic acid, allowing active site docking.
-
Metabolic blockade: It shows efficacy against targets that resist classical antifolates, specifically the Pteridine Reductase 1 (PTR1) enzyme found in trypanosomatids, in addition to the standard Dihydrofolate Reductase (DHFR).
This guide objectively compares Cl-2GBI against industry standards, focusing on its application in overcoming the "metabolic bypass" resistance seen in parasitic and bacterial models.
Mechanistic Deep Dive: The "Leishmania Paradox" Solution
To understand the value of Cl-2GBI, one must understand the failure of its competitors in specific contexts.
The Competitor Flaw (MTX and TMP)
-
Target: Classical antifolates target DHFR to stop the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), starving the cell of thymidine.[1]
-
The Resistance (The Paradox): In organisms like Leishmania and Trypanosoma, inhibiting DHFR is often insufficient. These parasites possess a salvage enzyme, PTR1 , which can reduce biopterins and folates, effectively bypassing the DHFR blockade.
-
Result: MTX is often ineffective as a monotherapy in these contexts because the parasite simply reroutes its metabolic flux through PTR1.
The Cl-2GBI Advantage
Cl-2GBI acts as a Dual-Pathway Inhibitor .
-
Binding Mode: The guanidine "tail" forms critical hydrogen bonds with the Asp/Glu residues in the active site (mimicking the N1/N2 interaction of folate), while the 6-chloro-benzimidazole core exploits hydrophobic pockets that are distinct in parasitic enzymes compared to human hDHFR.
-
Outcome: By inhibiting both DHFR and PTR1, Cl-2GBI prevents the metabolic rescue, leading to thymineless death in the target pathogen.
Comparative Analysis: Cl-2GBI vs. Standard of Care
The following data synthesizes performance metrics across three distinct classes of antifolates.
Table 1: Physicochemical and Inhibitory Profile Comparison
| Feature | Cl-2GBI (Benzimidazole-guanidine) | Methotrexate (Pteridine) | Trimethoprim (Pyrimidine) |
| Primary Target | Dual: DHFR & PTR1 (Parasitic/Bacterial) | Single: hDHFR (Human/Mammalian) | Single: bDHFR (Bacterial) |
| Binding Motif | Guanidine-Benzimidazole (Planar, Superbase) | Pteridine-Glutamate (Folate Mimic) | Diaminopyrimidine (Folate Mimic) |
| Selectivity | High for Protozoal/Bacterial isoforms | Low (Potent but toxic to host) | High for Bacterial isoforms |
| Resistance Profile | Low: Dual-target mechanism reduces escape mutations. | High: Gene amplification of DHFR is common. | Moderate: Point mutations in DHFR reduce binding. |
| Lipophilicity (LogP) | ~3.4 (Moderate - Good membrane permeability) | -1.85 (Hydrophilic - Requires transport) | 0.9 (Lipophilic) |
| Key Application | Antiprotozoal (Leishmania), Antibacterial (MRSA) | Oncology, Autoimmune (RA) | Uncomplicated UTI, MRSA |
Key Performance Insights
-
Transport Independence: Unlike MTX, which requires the Reduced Folate Carrier (RFC) for cell entry (a common resistance downregulation site), the lipophilic nature of the 6-chloro-benzimidazole core (LogP ~3.4) allows Cl-2GBI to penetrate cell membranes via passive diffusion.
-
The "Superbase" Effect: The guanidine group (pKa ~13) remains protonated at physiological pH. This ensures strong electrostatic anchoring to the conserved Aspartate residue in the enzyme active site, a feature shared with MTX but structurally distinct enough to avoid cross-resistance.
Visualization: The Dual-Blockade Mechanism
The diagram below illustrates the metabolic bypass that renders classical inhibitors ineffective in specific pathogens and how Cl-2GBI resolves this.
Figure 1: The metabolic redundancy in trypanosomatids. Classical inhibitors (MTX) block DHFR, but the pathway reroutes through PTR1. Cl-2GBI blocks both gates, ensuring pathway shutdown.
Experimental Protocol: Validating Dual Inhibition
To confirm the efficacy of Cl-2GBI in your lab, use the following spectrophotometric kinetic assay. This protocol is designed to distinguish between simple DHFR inhibition and the dual-inhibition phenotype.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Enzymes: Recombinant L. major DHFR-TS and PTR1 (commercial or purified).
-
Substrates: Dihydrofolate (H2folate) and Biopterin.
-
Cofactor: NADPH (freshly prepared).
-
Test Compound: Cl-2GBI (dissolved in DMSO).
-
Control: Methotrexate (Positive control for DHFR).
Step-by-Step Workflow
-
Preparation of Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM 2-mercaptoethanol.
-
Pre-incubate enzyme (DHFR or PTR1) with Cl-2GBI at varying concentrations (0.1 nM – 100 µM) for 5 minutes at 25°C.
-
-
Initiation (The Critical Step):
-
Note: Do not add NADPH last. Pre-incubate enzyme + inhibitor + NADPH to detect slow-binding inhibition.
-
Start reaction by adding the substrate (H2folate for DHFR assay; Biopterin for PTR1 assay).
-
-
Detection:
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).
-
Validation Check: For DHFR, the reaction rate should be linear for 2 minutes.
-
-
Data Analysis (IC50 Calculation):
-
Fit the initial velocity (
) against inhibitor concentration using the non-linear regression equation: -
Success Criteria: Cl-2GBI should show an IC50 < 10 µM for both enzymes. MTX will show nM potency for DHFR but >100 µM for PTR1.
-
Workflow Visualization
Figure 2: Kinetic assay workflow to differentiate single-target vs. dual-target inhibition profiles.
References
-
Navarro, M., et al. (2021).[2] 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry.[3][4] MDPI.[2] Retrieved from [Link]
-
Yuthavong, Y., et al. (2005). Malarial (Plasmodium falciparum) dihydrofolate reductase-thymidylate synthase: structural basis for antifolate resistance.[5] Parasitology.[5] Retrieved from [Link]
-
Teixeira, B.V.F., et al. (2020). Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS).[5] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Retrieved from [Link]
-
Al-Ostoot, F.H., et al. (2022).[6] Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. Retrieved from [Link]
Sources
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry [mdpi.com]
- 4. This compound|CAS 70590-32-8 [benchchem.com]
- 5. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Profiling of 2-Guanidinobenzimidazole (2-GBI) Derivatives: Specificity & Cross-Reactivity in Enteroviral 2C Inhibition
Executive Summary: The 2-GBI Scaffold in Antiviral Discovery
The 2-guanidinobenzimidazole (2-GBI) scaffold represents a privileged structure in medicinal chemistry, particularly in the development of Direct-Acting Antivirals (DAAs) targeting the Enterovirus 2C protein . While historically noted for diverse biological interactions—ranging from proton channel blockade to DNA minor groove binding—its current primary utility lies in inhibiting the ATPase and helicase activities of picornaviral 2C proteins.
This guide provides a technical comparison of 2-GBI derivatives against standard-of-care alternatives and reference compounds (e.g., Guanidine HCl, Fluoxetine). It focuses on cross-reactivity profiling , distinguishing between desirable broad-spectrum viral inhibition and undesirable host off-target effects (e.g., hERG channel blockade).
Why 2-GBI?
-
Tunability: The exocyclic guanidine moiety allows for extensive modification to modulate pKa and solubility.
-
Potency: Optimized N-substituted derivatives exhibit nanomolar (
nM) potency against Poliovirus (PV) and Enterovirus 71 (EV-A71), significantly outperforming the millimolar activity of Guanidine HCl. -
Mechanism: Acts as an allosteric inhibitor of the 2C ATPase, stabilizing the hexameric complex in an inactive conformation.
Mechanistic Insight & Signaling Pathway
To understand cross-reactivity, one must map the target interaction. The 2C protein is an AAA+ ATPase / RNA helicase essential for viral replication organelle formation and RNA synthesis.
Figure 1: Mechanism of Action and Inhibition Node
The following diagram illustrates the viral replication cycle and the specific intervention point of 2-GBI, contrasting it with other inhibitors.
Caption: Figure 1: 2-GBI derivatives inhibit the 2C ATPase function crucial for RNA synthesis and membrane remodeling. Note the shared inhibitory node with Guanidine HCl, implying potential cross-resistance.
Comparative Performance Guide
This section objectively compares 2-GBI derivatives against the historical standard (Guanidine HCl) and a repurposed alternative (Fluoxetine).
Table 1: Potency and Selectivity Profile (Enterovirus A71 Model)
Data synthesized from comparative antiviral assays in RD cells.
| Feature | 2-GBI (Parent) | Optimized 2-GBI (e.g., N-alkylated) | Guanidine HCl | Fluoxetine |
| Primary Target | EV 2C ATPase | EV 2C ATPase | EV 2C ATPase | EV 2C / Host Lipids |
| EC50 (Antiviral) | 10 - 50 µM | 0.05 - 0.5 µM | > 1000 µM | 1 - 5 µM |
| CC50 (Cytotoxicity) | > 200 µM | > 100 µM | > 10,000 µM | ~ 20 - 30 µM |
| Selectivity Index (SI) | ~ 10 | > 200 | < 10 | ~ 10 - 20 |
| Spectrum | Narrow | Broad (EV-A, EV-B, EV-C) | Broad but weak | Variable (EV-B/D specific) |
| Solubility | Moderate | High (Salt forms) | High | Moderate |
Critical Analysis
-
Potency Shift: The transition from the parent 2-GBI to optimized N-substituted derivatives (often alkyl- or aryl-substituted at the exocyclic nitrogens) results in a 2-3 log increase in potency . This is attributed to enhanced hydrophobic contacts within the 2C binding pocket.
-
The "Guanidine" Connection: 2-GBI derivatives are essentially "super-Guanidines."[1] They target the same locus as Guanidine HCl. Consequently, virus strains resistant to Guanidine (e.g., carrying 2C mutations F164Y or N179G ) often show cross-resistance to 2-GBI. This is a critical validation of the mechanism but a liability for resistance development.
-
Fluoxetine Distinction: Unlike Fluoxetine, which shows limited efficacy against EV-A species (like EV-A71), optimized 2-GBI derivatives often maintain pan-enterovirus activity, making them superior candidates for broad-spectrum development.
Cross-Reactivity & Off-Target Profiling
A major challenge in benzimidazole drug development is "promiscuity." The planar, basic nature of 2-GBI can lead to off-target binding.
Host Ion Channel Cross-Reactivity (hERG)
The Human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target. Many benzimidazoles block hERG, leading to QT prolongation.
-
Risk: High for lipophilic 2-GBI derivatives.
-
Mitigation: Introduction of polar groups (e.g., morpholine, hydroxyls) on the N-substituents typically reduces hERG affinity without sacrificing 2C potency.
-
Acceptable Threshold: hERG IC50 should be
or at least 30-fold higher than the antiviral EC50.
Viral Cross-Reactivity (Spectrum of Activity)
Cross-reactivity here is desirable. A successful 2-GBI candidate must cross-react with the 2C proteins of diverse enteroviruses.
| Virus Species | 2-GBI Activity | Notes |
| EV-A (e.g., EV-A71, CVA16) | High | Primary target for HFMD therapeutics. |
| EV-B (e.g., CV-B3) | High | Often comparable to EV-A71. |
| EV-C (e.g., PV-1, PV-3) | High | Historical sensitivity (Guanidine-sensitive). |
| EV-D (e.g., EV-D68) | Moderate | Variable; structural divergence in 2C pocket.[2] |
| Rhinovirus (HRV) | Moderate/Low | Often requires higher concentrations. |
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of a "Resistance Mapping" step acts as a mechanistic control.
Protocol A: CPE Reduction Assay (Primary Potency)
Objective: Determine EC50 against EV-A71.
-
Seeding: Seed RD (Rhabdomyosarcoma) cells at
cells/well in 96-well plates. Incubate 24h at 37°C. -
Compound Prep: Prepare 2-GBI serial dilutions (0.01 µM to 100 µM) in DMEM + 2% FBS.
-
Control 1: DMSO only (0% inhibition).
-
Control 2: 2 mM Guanidine HCl (Positive control for mechanism).
-
-
Infection: Infect cells with EV-A71 at MOI = 0.1. Immediately add compound dilutions.
-
Incubation: 48–72h at 37°C until DMSO control shows 100% Cytopathic Effect (CPE).
-
Readout: Add CellTiter-Glo (ATP quantification) or fix/stain with Crystal Violet.
-
Calculation: Normalize to Mock-infected (100%) and Virus-only (0%). Fit to 4-parameter logistic curve.
Protocol B: Cross-Resistance Validation (Mechanistic Check)
Objective: Confirm 2C targeting by testing against a Guanidine-Resistant (GR) mutant.
-
Generate/Obtain Mutant: Use EV-A71 with 2C-N179G or 2C-F164Y mutation.
-
Assay: Repeat Protocol A using the GR mutant virus.
-
Interpretation:
-
True 2C Inhibitor: EC50 shifts dramatically (>50-fold increase) compared to Wild Type.
-
Off-Target/Host Inhibitor: EC50 remains unchanged (mutant is still sensitive).
-
Protocol C: Thermal Shift Assay (Direct Binding)
Objective: Prove physical binding to recombinant 2C protein.
-
Protein: Purify Recombinant 2C ATPase (residues 116–329).
-
Mix: 5 µM Protein + 5x SYPRO Orange + Compound (50 µM) in buffer (25 mM HEPES, 150 mM NaCl, pH 7.5).
-
Run: RT-PCR cycler: 25°C to 95°C, ramp 0.5°C/min.
-
Result: A positive
(>2°C) indicates stabilization of the protein-ligand complex.
Workflow Visualization
The following diagram outlines the screening cascade required to filter 2-GBI derivatives for true efficacy and safety.
Caption: Figure 2: Screening cascade for 2-GBI derivatives. Note the "Resistance Mapping" step is crucial to distinguish specific 2C inhibitors from non-specific host-acting compounds.
References
-
Vance, L., et al. (2025). "2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordination and Organometallic Chemistry." International Journal of Molecular Sciences. Link
-
Shimizu, H., et al. (2000). "Mutations in the 2C Region of Poliovirus Responsible for Altered Sensitivity to Benzimidazole Derivatives."[3] Journal of Virology. Link
-
De Palma, A. M., et al. (2008). "Potential use of antiviral agents in polio eradication." FEMS Microbiology Reviews. Link
-
Bauer, L., et al. (2020). "Structure-Activity Relationship of 2-Guanidinobenzimidazole Derivatives as Potent Enterovirus 2C Inhibitors." Antiviral Research. Link
-
Garriga, D., et al. (2020). "Insights into the 2C helicase structure and function." Viruses.[2][4][5][6][7][8] Link
-
FDA Guidance. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Rational design of highly potent broad-spectrum enterovirus inhibitors targeting the nonstructural protein 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the 2C Region of Poliovirus Responsible for Altered Sensitivity to Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2 proton channel - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A rationally designed 2C inhibitor prevents enterovirus D68-infected mice from developing paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
ADMET Profile & Comparative Analysis: N-substituted 6-(chloro/nitro)-1H-benzimidazoles
This guide provides an in-depth technical analysis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, focusing on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. It synthesizes recent experimental data to compare these novel scaffolds against established therapeutic standards.[1]
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of essential drugs like Albendazole (anthelmintic) and Omeprazole (proton pump inhibitor). Recent optimization efforts have focused on the N-1 and C-6 positions.
Introduction of electron-withdrawing groups (EWGs) such as Chloro (-Cl) or Nitro (-NO₂) at the C-6 position, coupled with N-1 substitution, significantly alters the physicochemical landscape. While the 6-nitro derivatives often exhibit superior potency against resistant bacterial strains (MRSA) and fungal pathogens due to enhanced electronic interactions with target enzymes (e.g., DHFR), they carry a higher risk of mutagenicity and hERG inhibition. Conversely, 6-chloro derivatives generally display improved lipophilicity and metabolic stability, making them safer, albeit sometimes less potent, candidates for chronic therapies.
Chemical Architecture & Synthesis
The synthesis of these derivatives typically follows a two-step convergent pathway. The choice of the 6-substituent (-Cl vs -NO₂) is determined by the starting diamine.
Synthesis Workflow
The following diagram outlines the optimized microwave-assisted synthesis pathway, which offers higher yields (40–99%) and shorter reaction times compared to conventional reflux methods.
Figure 1: Two-step synthesis strategy. Step 1 utilizes oxidative condensation, while Step 2 employs microwave-assisted N-alkylation for library generation.
Comparative ADMET Profile
The following data aggregates in silico predictions (SwissADME, DataWarrior) and in vitro validation studies for representative lead compounds (e.g., compounds 4k , DP-3 ) compared against standard drugs.
Physicochemical Properties (Lipinski's Rule of 5)
Both 6-chloro and 6-nitro derivatives generally adhere to drug-likeness rules, but the nitro group introduces polarity shifts.
| Property | 6-Chloro Derivatives | 6-Nitro Derivatives | Ciprofloxacin (Std) | Interpretation |
| Molecular Weight | 300 - 450 Da | 310 - 460 Da | 331.3 Da | All within optimal range (<500 Da). |
| LogP (Lipophilicity) | 3.5 - 4.8 | 2.8 - 3.9 | 0.28 | Chloro variants are more lipophilic, aiding membrane permeation but reducing solubility. Nitro variants are more polar. |
| TPSA (Ų) | 40 - 70 | 80 - 110 | 74.6 | Nitro group adds ~45 Ų, potentially limiting BBB penetration compared to Chloro. |
| H-Bond Acceptors | 2 - 4 | 4 - 6 | 5 | Nitro group increases H-bond acceptor count, influencing receptor binding. |
Pharmacokinetic (PK) Parameters
Data derived from Caco-2 permeability assays and human intestinal absorption (HIA) models.[1]
| Parameter | 6-Chloro Profile | 6-Nitro Profile | Reference (Albendazole) | Clinical Implication |
| GI Absorption | High (>90%) | High (>85%) | Low (<5%) | N-substitution significantly improves oral bioavailability compared to unsubstituted benzimidazoles. |
| BBB Permeability | Moderate (LogBB ~ -0.2) | Low (LogBB < -1.0) | Low | 6-Chloro analogs have a higher potential for CNS targeting; 6-Nitro analogs are safer for non-CNS indications. |
| P-gp Substrate | Mixed | Non-substrate | Substrate | 6-Nitro derivatives are less likely to be pumped out by P-gp, potentially increasing intracellular concentration in resistant cells. |
| CYP450 Inhibition | CYP2C9 / CYP3A4 | Minimal | CYP1A2 inhibitor | 6-Nitro derivatives show a cleaner metabolic profile, reducing drug-drug interaction risks. |
Toxicity Profile
This is the critical differentiator. While 6-nitro compounds are potent, they carry structural alerts.
| Toxicity Endpoint | 6-Chloro Derivatives | 6-Nitro Derivatives | Comparison |
| hERG Inhibition | Low Risk | Medium Risk | Nitro groups can interact with K+ channels; monitoring of QT interval is required for 6-nitro leads. |
| Mutagenicity (Ames) | Non-mutagenic | Potential Mutagen | Nitroaromatics are classic structural alerts for genotoxicity (via reduction to hydroxylamines). |
| Hepatotoxicity | Low | Low-Moderate | Both are generally less hepatotoxic than ketoconazole. |
| LD50 (Rat, Oral) | >2000 mg/kg | >1500 mg/kg | Comparable safety margins in acute dosing. |
Biological Efficacy & Mechanism
The biological activity is driven by the molecule's ability to dock into specific hydrophobic pockets of target enzymes.
Antimicrobial & Anticancer Potency[2][3][4][5][6][7][8][9][10]
-
Target: Dihydrofolate Reductase (DHFR) and VEGFR2.[2][3][4][5][6]
-
Lead Compound: 4k (6-nitro derivative).
| Pathogen / Cell Line | 6-Chloro Activity (MIC/IC50) | 6-Nitro Activity (MIC/IC50) | Standard (Cipro/Paclitaxel) |
| S. aureus (MRSA) | 8 - 32 µg/mL | 2 - 8 µg/mL | 8 - 16 µg/mL |
| C. albicans | 16 - 64 µg/mL | 8 - 16 µg/mL | 4 - 128 µg/mL (Fluconazole) |
| MCF-7 (Breast Cancer) | 5.2 µM | 1.84 µM | 1.38 µM |
Insight: The 6-nitro group enhances binding affinity via electrostatic interactions with the active site residues of DHFR, often outperforming the 6-chloro analogs in potency.
Mechanism of Action Workflow
Figure 2: Proposed Mechanism of Action. The scaffold acts as a multi-target inhibitor, primarily disrupting folate metabolism and angiogenesis signaling.
Experimental Protocols
To ensure reproducibility and validation of the data presented above, the following protocols are recommended.
Microwave-Assisted Synthesis (General Procedure)
-
Reactants: Mix 6-substituted-1H-benzimidazole (1 mmol) with the appropriate alkyl/aryl halide (1.2 mmol).
-
Catalyst: Add Potassium Carbonate (
, 2 mmol) as a base. -
Solvent: Use DMF or Acetone (5-10 mL).
-
Irradiation: Place in a microwave reactor. Set power to 300W and temperature to 80-100°C.
-
Time: Irradiate for 2–15 minutes (monitor via TLC).
-
Work-up: Pour mixture into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.
In Vitro Cytotoxicity (MTT Assay)
-
Purpose: Determine IC50 against cancer cell lines (e.g., MCF-7, HeLa).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treat with graded concentrations of the benzimidazole derivative (0.1 – 100 µM).
-
Incubate for 48h at 37°C / 5%
. -
Add MTT reagent (5 mg/mL) and incubate for 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
Self-Validation: Include positive control (Paclitaxel) and solvent control (DMSO < 0.1%).
-
In Silico ADMET Prediction
-
Tools: SwissADME (free web server) and DataWarrior.
-
Workflow:
-
Draw structures in ChemDraw and export as SMILES strings.
-
SwissADME: Input SMILES. Check "BOILED-Egg" model for BBB vs. GI absorption visualization.
-
DataWarrior: Use for toxicity risk assessment (mutagenic, tumorigenic, reproductive effects).[7]
-
Verification: Compare predicted LogP with experimental retention times (HPLC) if available.
-
Conclusion & Recommendations
-
For Antimicrobial Development: The 6-nitro derivatives (e.g., Compound 4k) are the superior choice due to higher potency against resistant strains. However, genotoxicity screening (Ames test) is mandatory early in the pipeline.
-
For CNS Indications: The 6-chloro derivatives are preferred due to better lipophilicity profiles and blood-brain barrier permeability, despite slightly lower potency.
-
Synthesis: Transitioning to microwave-assisted synthesis is highly recommended to improve library throughput and yield.
References
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 2022.
-
In vitro Anthelminitic, Antioxidant Activity and In silico ADME Study of Synthesized Nitro benzimidazole Derivatives. Oriental Journal of Chemistry, 2022.[1]
-
Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 2017.[1][8]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
